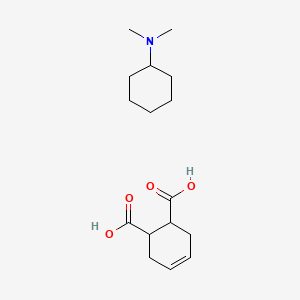
(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 284-779-4, also known as 2,2’-iminodiethylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-iminodiethylamine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ammonia, followed by the addition of ethylene diamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-iminodiethylamine often involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The process is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-iminodiethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various amides, nitriles, and primary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-iminodiethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-iminodiethylamine exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, it can form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
EINECS 203-865-4: 2,2’-iminodiethylamine
EINECS 203-770-8: Amyl nitrite
EINECS 234-985-5: Bismuth tetroxide
Uniqueness
2,2’-iminodiethylamine is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
84962-80-1 |
|---|---|
Molecular Formula |
C35H47N3O8 |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
2-[1-(2-azaniumylethyl)-4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-yl]ethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H35N3.2C4H6O4/c1-3-30(4-2)25-12-10-23(11-13-25)26(22-8-6-5-7-9-22)24-14-16-27(17-15-24,18-20-28)19-21-29;2*5-3(6)1-2-4(7)8/h5-17H,3-4,18-21,28-29H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8) |
InChI Key |
ZUWBXOBXCXEMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(CC[NH3+])CC[NH3+])C3=CC=CC=C3.C(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


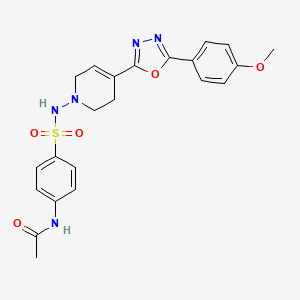
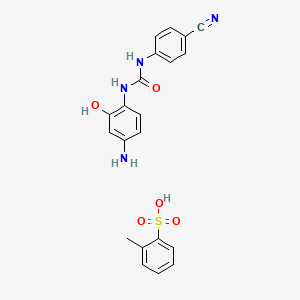
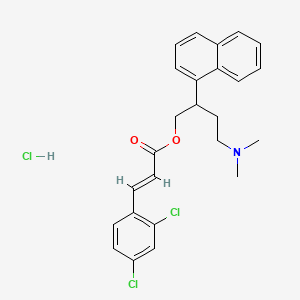

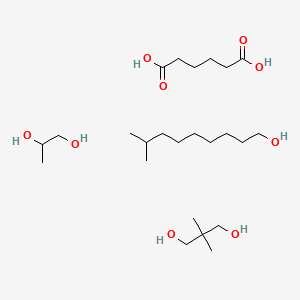


![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
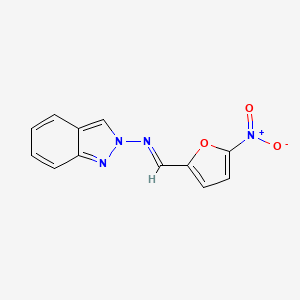
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)

